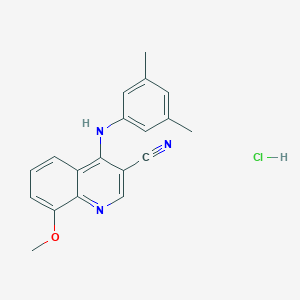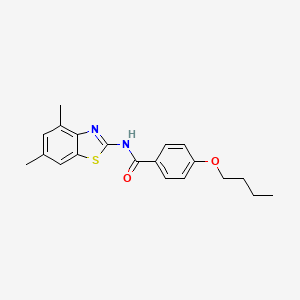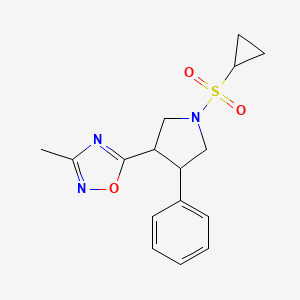![molecular formula C6H11ClFN B2775808 1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride CAS No. 2305255-19-8](/img/structure/B2775808.png)
1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride is a versatile small molecule scaffold with a unique bicyclic structure. This compound is characterized by the presence of a fluorine atom and a nitrogen atom within a three-membered ring system, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
The synthesis of 1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the incorporation of the core structure into various biologically active compounds . The reaction conditions often include the use of lithium aluminum hydride (LiAlH4) as a reducing agent, which facilitates the transformation of nitriles into the desired bicyclic amine structure .
Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4, which can further modify the bicyclic structure.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic structure .
Aplicaciones Científicas De Investigación
1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological studies, the compound is used to investigate the effects of fluorine substitution on biological activity. It is also incorporated into various bioactive molecules to enhance their properties.
Medicine: The compound has potential applications in drug discovery and development. Its incorporation into drug molecules can improve their pharmacokinetic and pharmacodynamic properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The nitrogen atom in the bicyclic structure can also participate in various interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.
1-Chloro-3-azabicyclo[3.1.1]heptane: The presence of a chlorine atom instead of fluorine results in different chemical properties and reactivity.
1-Bromo-3-azabicyclo[3.1.1]heptane: Similar to the chloro derivative, the bromo compound exhibits distinct reactivity due to the presence of the bromine atom.
The uniqueness of this compound lies in its fluorine substitution, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-fluoro-3-azabicyclo[3.1.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-6-1-5(2-6)3-8-4-6;/h5,8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXBCHBWDIETOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate](/img/structure/B2775725.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2775726.png)



![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)
![2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2775737.png)
![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)

![3-(3,3-dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2775742.png)


![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-FLUOROPHENYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2775748.png)
